An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Aminoethylamino)propyldimethoxymethylsilane
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Aminoethylamino)propyldimethoxymethylsilane
Introduction: The Molecular Bridge in Advanced Materials
In the landscape of materials science and drug development, the interface between organic and inorganic materials is a critical frontier. Success in creating robust composites, effective drug delivery vehicles, and sensitive diagnostic platforms often hinges on the ability to chemically link these disparate phases. 3-(2-Aminoethylamino)propyldimethoxymethylsilane, hereafter referred to as AEAPDMS (CAS: 3069-29-2), is a cornerstone molecule in this endeavor. As a diamino-functional silane coupling agent, its unique bifunctional architecture allows it to act as a molecular bridge, forming stable covalent bonds with inorganic substrates while presenting reactive amino groups to anchor organic moieties.[1][2]
This guide provides an in-depth exploration of the chemical properties of AEAPDMS, moving beyond a simple datasheet to offer field-proven insights into its mechanism of action, practical applications, and core experimental protocols. The content is tailored for researchers, scientists, and drug development professionals who seek to leverage this versatile molecule for surface modification, adhesion promotion, and the creation of advanced functional materials.
Core Physicochemical and Structural Properties
AEAPDMS is a colorless to light yellow liquid characterized by a dual-reactive structure: a hydrolyzable dimethoxymethylsilyl group at one end and a nucleophilic aminoethylamino group at the other.[3][4] This duality is the foundation of its utility.
Caption: Chemical Structure of AEAPDMS (C8H22N2O2Si).
The key physical and chemical identifiers for AEAPDMS are summarized below for quick reference. This data is essential for reaction setup, solvent selection, and safety considerations.
| Property | Value | References |
| CAS Number | 3069-29-2 | [5] |
| Molecular Formula | C8H22N2O2Si | [5] |
| Molecular Weight | 206.36 g/mol | [5] |
| Appearance | Colorless transparent liquid | [6] |
| Density | 0.968 g/mL at 20 °C | [5] |
| Boiling Point | 146 °C at 15 mmHg | [4] |
| Refractive Index (n20/D) | 1.450 | [5] |
| Flash Point | 90 °C (194 °F) - Closed Cup | [5] |
| Synonyms | N-[3-(Dimethoxymethylsilyl)propyl]ethylenediamine, 3-(2-Aminoethylamino)propylmethyldimethoxysilane | [7] |
The Engine of Reactivity: Hydrolysis and Condensation
The primary utility of AEAPDMS stems from the reactivity of its methoxysilyl group. This functionality allows the molecule to form a durable, covalent siloxane bond (Si-O-Si) with inorganic substrates that possess surface hydroxyl groups (e.g., glass, silica, metal oxides).[8] This process occurs in two fundamental, sequential steps: hydrolysis and condensation.
-
Hydrolysis: The methoxy groups (-OCH₃) react with water to form reactive silanol groups (-OH) and methanol as a byproduct. This reaction can be catalyzed by either acid or base.[9][10] The choice of catalyst is critical as it dictates the reaction kinetics; acid catalysis involves protonation of the alkoxy group, making it a better leaving group, while base catalysis involves direct nucleophilic attack on the silicon atom by a hydroxide ion.[9][10]
-
Condensation: The newly formed silanol groups are highly reactive. They can condense with hydroxyl groups on a substrate surface to form stable Si-O-Substrate bonds.[11] Alternatively, they can self-condense with other silanol groups to form a cross-linked polysiloxane network on the surface.[12]
The causality behind choosing specific reaction conditions is paramount. For creating a well-ordered monolayer on a surface, controlling the water concentration and using an anhydrous solvent (like toluene or ethanol) is crucial to prevent premature self-condensation in the solution phase before surface reaction can occur.[13]
Caption: The two-step mechanism of surface modification using AEAPDMS.
Analytical Characterization
Verifying the successful functionalization of a surface with AEAPDMS is a critical step in any research protocol. Several analytical techniques are commonly employed for this purpose.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the presence of the silane on a surface. Key vibrational bands to look for include N-H stretching and bending vibrations from the amino groups (~3300-3400 cm⁻¹ and ~1570-1600 cm⁻¹ respectively), C-H stretching from the alkyl chain (~2850-2950 cm⁻¹), and the appearance of Si-O-Si cross-linking bands (~1000-1100 cm⁻¹).[8][14] The reduction in the intensity of surface silanol (Si-OH) bands of the substrate can also indicate a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For characterizing the molecule itself, ¹H NMR provides a detailed map of the proton environments. Based on available spectral data, characteristic shifts include the methoxy protons (~3.5 ppm), protons on the carbons adjacent to the nitrogen atoms (~2.5-2.9 ppm), and the methyl group on the silicon atom (~0.1 ppm).[15]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide elemental composition. A successful modification will show the appearance of Nitrogen (N 1s) and Silicon (Si 2p) signals on the substrate surface.
Applications in Research and Drug Development
The dual functionality of AEAPDMS makes it exceptionally versatile. The silanol end anchors the molecule to inorganic materials, while the primary and secondary amino groups provide reactive sites for a wide range of applications.
Surface Modification and Adhesion Promotion
AEAPDMS is widely used as an adhesion promoter in coatings, adhesives, and sealants to improve the bond between a polymer matrix and an inorganic filler or substrate like glass or metal.[1] By forming a covalent bridge at the interface, it dramatically improves the mechanical strength, durability, and moisture resistance of the composite material.[1]
Advanced Biomaterials and Drug Delivery
For drug development professionals, the true power of AEAPDMS lies in its ability to functionalize nanoparticles for biomedical applications.[1] Mesoporous silica nanoparticles (MSNs), gold nanoparticles, and other inorganic carriers can be surface-modified with AEAPDMS.[3]
-
Targeted Drug Delivery: The exposed amino groups serve as chemical handles to conjugate targeting ligands, such as antibodies or peptides, allowing the nanoparticle to selectively bind to cancer cells or other specific sites in the body.[16]
-
Bioconjugation: The amino groups can be used to covalently attach drugs, proteins, or DNA through common crosslinking chemistries (e.g., using glutaraldehyde or EDC/NHS coupling).[3]
-
Improved Biocompatibility: Surface functionalization can alter the nanoparticle's interaction with biological systems, potentially improving stability in physiological media and tuning cellular uptake.[16]
The use of AEAPDMS-modified MSNs has been shown to improve drug loading efficiency and control the release rate of drugs like ibuprofen. The amino groups can influence the drug-carrier interaction and respond to pH changes, offering a pathway to stimuli-responsive drug release systems.
Validated Experimental Protocols
The following protocols are provided as a robust starting point for laboratory applications. They are designed to be self-validating by incorporating essential cleaning, washing, and curing steps to ensure that the final functionalization is covalent and not merely a result of physisorbed material.
Protocol: Surface Functionalization of Silica Nanoparticles
This protocol describes a solution-phase method for covalently modifying silica nanoparticles with AEAPDMS. The use of an anhydrous solvent is critical to prevent silane self-polymerization before surface attachment.
Materials:
-
Silica Nanoparticles (MSNs or non-porous)
-
3-(2-Aminoethylamino)propyldimethoxymethylsilane (AEAPDMS)
-
Anhydrous Ethanol or Anhydrous Toluene
-
Ammonium Hydroxide (for basic catalysis, optional)
-
Centrifuge and appropriate tubes
-
Sonicator (bath or probe type)
-
Vacuum oven
Step-by-Step Methodology:
-
Nanoparticle Dispersion: Disperse 100 mg of silica nanoparticles in 20 mL of anhydrous ethanol. Sonicate the suspension for 15 minutes to break up agglomerates and ensure a uniform dispersion.[13] Expertise Insight: Proper dispersion is non-negotiable. Aggregated particles present a significantly lower surface area for reaction, leading to inefficient and non-uniform functionalization.
-
Silanization Reaction: To the stirred nanoparticle suspension, add 100 µL of AEAPDMS. For certain systems, adding a small amount of ammonium hydroxide (e.g., 50 µL) can catalyze the hydrolysis reaction.
-
Reaction Incubation: Seal the reaction vessel and allow it to stir at room temperature overnight (12-18 hours). Alternatively, the reaction can be accelerated by heating to 60-80°C for 2-4 hours.[13]
-
Washing and Purification (Self-Validation Step): This sequence is crucial to remove any unreacted, physisorbed silane.
-
Centrifuge the dispersion (e.g., at 8000 x g for 15 minutes) to pellet the functionalized nanoparticles.[17]
-
Carefully decant and discard the supernatant.
-
Re-disperse the nanoparticle pellet in 20 mL of fresh anhydrous ethanol. Sonication for 5 minutes is recommended to ensure complete re-dispersion.[13]
-
Repeat this centrifugation and re-dispersion cycle a total of three times.
-
-
Curing: After the final wash, re-disperse the particles in ethanol one last time, pellet them, and discard the supernatant. Dry the functionalized nanoparticles in a vacuum oven at 80-110°C for at least 4 hours.[13] Expertise Insight: The final curing step drives the condensation reaction, promoting the formation of stable covalent Si-O-Si and Si-O-Substrate bonds and removing residual water.
-
Storage: Store the dried, amine-functionalized nanoparticles in a desiccator to prevent re-adsorption of atmospheric moisture.
Caption: Experimental workflow for silica nanoparticle functionalization.
Safety and Handling Protocol
AEAPDMS is a reactive chemical that requires careful handling. It is classified as corrosive and can cause serious eye damage, skin irritation, and may cause an allergic skin reaction.[5][18]
-
Personal Protective Equipment (PPE): Always handle AEAPDMS in a well-ventilated fume hood. Wear chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[5]
-
Handling: Avoid contact with skin and eyes. Avoid breathing mist or vapors. It is sensitive to moisture; keep containers tightly closed when not in use.[18]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is often between 0-8 °C.[1]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
3-(2-Aminoethylamino)propyldimethoxymethylsilane is more than a simple chemical reagent; it is an enabling tool for innovation at the interface of materials. Its robust chemistry, centered on the hydrolysis and condensation of its silyl group, provides a reliable method for covalently modifying inorganic surfaces. For researchers in drug development and biomaterials, the primary and secondary amino groups offer a versatile platform for conjugating a vast array of functional molecules. By understanding the core principles of its reactivity and adhering to validated protocols, scientists can effectively harness the power of AEAPDMS to build the next generation of advanced materials, from high-performance composites to targeted therapeutic nanoparticles.
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Mohamadnia, Z., Ahmadi, E., Ghasemnejad, M., Hashemikia, S., & Doustgani, A. (2015). Surface Modification of Mesoporous Nanosilica with [3-(2-Aminoethylamino) propyl] Trimethoxysilane and Its Application in Drug Delivery. International Journal of Nanoscience and Nanotechnology, 11(3), 167-177. Available at: [Link]
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de Oliveira, V. M., Ferreira, M. C., & de Freitas, R. A. (2019). Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. Journal of the Brazilian Chemical Society, 30(11), 2296-2305. Available at: [Link]
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ResearchGate. (n.d.). Surface modification of mesoporous nanosilica with [3-(2-Aminoethylamino) propyl] trimethoxysilane and its application in drug delivery | Request PDF. Retrieved March 4, 2026, from [Link]
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Kaneko, Y., Iyi, N., Matsumoto, T., & Kitamura, K. (2003). Synthetic scheme for poly(3-(2-aminoethylamino)propyl)siloxane hydrochloride (PAEPS-Cl). ResearchGate. Retrieved March 4, 2026, from [Link]
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Roth, E. W., et al. (2016). Functionalized Mesoporous Silica via an Aminosilane Surfactant Ion Exchange Reaction: Controlled Scaffold Design and Nitric Oxide Release. ACS Applied Materials & Interfaces, 8(2), 1374-1383. Available at: [Link]
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